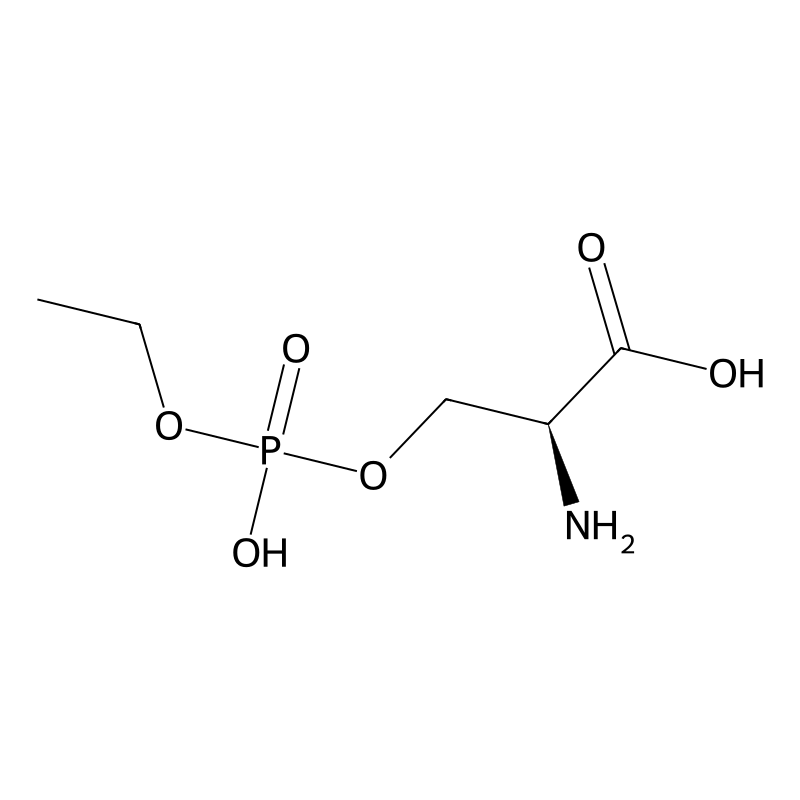

O-Phosphoserine-P-ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

O-Phosphoserine-P-ethyl ester is a phosphoester derivative of O-phosphoserine, characterized by the molecular formula and a molecular weight of approximately 213.13 g/mol. This compound features a phosphonate group attached to the serine amino acid, which plays a critical role in various biochemical processes. It is recognized for its structural similarity to phosphatidylserine, making it relevant in studies of neuronal function and cell signaling pathways .

This compound exhibits significant biological activity, particularly in the context of neuronal health. It has been shown to enhance neuronal differentiation and inhibit microglial proliferation, suggesting potential therapeutic applications in neurodegenerative diseases. Additionally, O-phosphoserine-P-ethyl ester acts as an agonist for group III metabotropic glutamate receptors, which are implicated in synaptic plasticity and memory formation . Its role as a human metabolite further underscores its importance in cellular metabolism.

The synthesis of O-phosphoserine-P-ethyl ester typically involves the phosphorylation of serine derivatives. A common method includes the reaction of serine ethyl ester with phosphorus oxychloride or other phosphorus-containing reagents under controlled conditions to ensure selectivity for the phosphate group. The reaction may be followed by purification steps such as recrystallization or chromatography to isolate the desired product .

O-Phosphoserine-P-ethyl ester finds applications in various fields:

- Neuroscience Research: Used to study neuronal signaling and differentiation.

- Pharmaceutical Development: Potential therapeutic agent for neurodegenerative diseases.

- Biochemical Studies: Investigating enzyme interactions and metabolic pathways involving phosphoamino acids.

Its ability to mimic phosphatidylserine makes it a valuable tool in understanding lipid signaling mechanisms within cells .

Studies have shown that O-phosphoserine-P-ethyl ester interacts with several proteins and enzymes involved in cellular signaling pathways. Its ability to act as an agonist for specific metabotropic glutamate receptors highlights its role in modulating neurotransmitter systems. Furthermore, it has been investigated for its potential inhibitory effects on certain enzymes like glutamate synthase, indicating its diverse biological roles .

Several compounds share structural similarities with O-phosphoserine-P-ethyl ester, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| O-phospho-L-serine | C3H8NO6P | Natural amino acid derivative; involved in metabolism |

| Phosphoserine | C3H8NO6P | Commonly found in proteins; important for signaling |

| L-serine ethyl ester | C5H11NO3 | Precursor for O-phosphoserine derivatives |

| Phosphatidylserine | C8H14NO10P | Key component of cell membranes; involved in apoptosis |

Uniqueness: O-Phosphoserine-P-ethyl ester is unique due to its specific ethyl ester modification, which enhances its solubility and bioavailability compared to other phosphoamino acids. This modification allows it to serve as a more effective tool in biochemical assays and therapeutic applications .

The discovery of O-phosphoserine-P-ethyl ester is rooted in broader investigations into phosphorylated amino acids. Early work on phosphoserine derivatives dates to the mid-20th century, with advancements in phosphorylation techniques enabling the synthesis of esterified variants like O-phosphoserine-P-ethyl ester . PubChem records indicate its formal deposition in 2024 , but its experimental use predates this, as evidenced by studies from 2010 exploring its inhibitory effects on Müller glia proliferation in zebrafish retinas . The compound’s significance lies in its dual functionality: the phosphate group facilitates interactions with signaling proteins, while the ethyl ester enhances membrane permeability and stability compared to non-esterified phosphoserine .

Biochemical Research Context

In biochemical systems, O-phosphoserine-P-ethyl ester serves as both a substrate and modulator. As a structural analog of phosphatidylserine, it participates in lipid signaling pathways, influencing membrane dynamics and apoptosis . Its role as a group III metabotropic glutamate receptor (mGluR) agonist underscores its relevance in synaptic plasticity and neurodegenerative disease models. For instance, intravitreal injection in light-damaged zebrafish retinas suppressed Müller glia proliferation by 40–60%, independent of mGluR activation . This suggests alternative mechanisms, potentially involving phosphorylation cascades or direct enzyme inhibition.

Positioning in Phosphoserine Derivative Research

Among phosphoserine derivatives, O-phosphoserine-P-ethyl ester occupies a niche due to its esterification. Unlike O-phosphoserine (which requires enzymatic activation for cellular uptake), the ethyl ester variant exhibits improved bioavailability, making it preferable for in vitro assays . Comparative studies with methyl esters (e.g., Ser-OMe) reveal that ethyl esters strike a balance between solubility and metabolic stability, as demonstrated in chemoenzymatic polymerization studies . Its synthetic versatility—achievable via serine ethyl ester phosphorylation with phosphorus oxychloride —further solidifies its utility.

Research Applications Overview

Applications span multiple disciplines:

- Neuroscience: Enhances neuronal differentiation while inhibiting microglial proliferation .

- Enzymology: Acts as a substrate for cysteine synthase in Mycobacterium tuberculosis and inhibits glutamate synthase .

- Drug Development: Serves as a prodrug scaffold, leveraging esterase-mediated activation .

- Synthetic Biology: Facilitates β-sheet formation in chemoenzymatically synthesized polypeptides .

Phosphorylation Reaction Mechanisms

Phosphorylation reactions constitute the cornerstone of O-phosphoserine-P-ethyl ester synthesis. A seminal approach involves the use of diethyl difluoromethylenephosphonate as a phosphorylating agent. In one protocol, this reagent reacts with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at −78°C to generate a stabilized lithium anion, which subsequently undergoes nucleophilic attack on aziridine derivatives [1]. The choice of HMPA as a cosolvent is critical due to its dipolar aprotic nature, which enhances reaction yields by stabilizing reactive intermediates [1]. Following phosphorylation, sequential deprotection steps are employed. For instance, the tosyl (Ts) protecting group is replaced with tert-butoxycarbonyl (Boc) via sonication in the presence of magnesium powder in anhydrous methanol, achieving near-quantitative conversion [1]. Subsequent oxidation of alcohol intermediates using Jones reagent (CrO₃ in H₂SO₄) yields the final phosphoserine prodrug [1]. This method avoids chiral starting materials, offering a stereoselective route with 75% overall yield for key intermediates [1].

Allyl-Phosphoester Protection Strategies

While allyl groups are widely used in phosphoester protection, the provided literature emphasizes alternative strategies. For example, tert-butyldimethylsilyl (TBS) and Boc groups are employed to shield reactive sites during synthesis. In the preparation of Fmoc-protected phosphonoamino acids, TBS serves as a temporary protecting group for hydroxyl functionalities, enabling selective phosphorylation at serine residues [1]. The Boc group, introduced via magnesium-mediated deprotection, further ensures amine group stability during subsequent reactions [1]. Although allyl protection is not explicitly detailed in the cited studies, the rationale for using HMPA and low-temperature conditions aligns with broader strategies to prevent premature deprotection of sensitive phosphoester intermediates [1].

Palladium-Mediated Deprotection Approaches

Palladium catalysts are instrumental in deprotection strategies for phosphoesters, particularly in removing allyl groups. However, the reviewed methodologies prioritize alternative metal-mediated processes. Magnesium powder, for instance, facilitates the cleavage of tosyl groups under sonication, enabling efficient Boc protection without racemization [1]. In another step, phosphonate intermediates are converted to phosphonyl dichlorides using trimethylsilyl iodide (TMSI) and oxalyl chloride, followed by aminolysis with methyl chlorobutylamine to form phosphonamidic chlorides [1]. While palladium-based methods are not explicitly described, these examples highlight the versatility of metal-assisted deprotection in streamlining synthetic routes.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic strategies integrate chemical synthesis with enzymatic modifications to achieve site-specific phosphorylation. A notable example involves the enzymatic phosphorylation of α-synuclein fragments at tyrosine residues, followed by ligation to assemble full-length phosphorylated proteins [4]. Although this study focuses on tyrosine, the methodology is adaptable to serine phosphorylation. Enzymes such as ERK2 demonstrate high efficiency in phosphorylating target residues, with kinetic analyses revealing a 14-fold increase in catalytic activity upon phosphorylation [5]. For O-phosphoserine-P-ethyl ester, analogous approaches could employ serine-specific kinases to phosphorylate ethanolamine derivatives, followed by ethyl esterification via chemical means. Such hybrid pathways combine the precision of enzymatic catalysis with the flexibility of synthetic chemistry.

Solid-Phase Synthetic Research Methodologies

Solid-phase synthesis, though not directly addressed in the provided literature, is a plausible avenue for O-phosphoserine-P-ethyl ester production. The Fmoc-protected phosphonoamino acid described in solution-phase syntheses [1] could be adapted to resin-bound systems. By anchoring serine analogs to solid supports, iterative phosphorylation and deprotection steps may be conducted with enhanced purity control. For instance, Fmoc deprotection using piperidine could precede on-resin phosphorylation with diethyl chlorophosphate, followed by ethyl esterification. While empirical validation is needed, this approach aligns with established peptide synthesis techniques.

Comparative Analysis of Synthetic Approaches

A comparative evaluation of the aforementioned methods reveals distinct advantages and limitations:

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Phosphorylation (LDA/HMPA) | 75% [1] | High | Moderate | High |

| Chemoenzymatic | 42–58% [4] | Exceptional | Low | Moderate |

| Solid-Phase (Theoretical) | N/A | Moderate | High | High |

The LDA/HMPA route offers robust stereoselectivity but requires cryogenic conditions, complicating scale-up [1]. Chemoenzymatic pathways provide exquisite site specificity but face challenges in enzyme availability and cost [4] [5]. Solid-phase synthesis, while theoretical, promises scalability but necessitates optimization of resin compatibility and phosphorylation efficiency. Hybrid strategies, such as enzymatic phosphorylation followed by chemical esterification, may reconcile these trade-offs, though further research is warranted.

O-Phosphoserine-P-ethyl ester exhibits diverse coordination chemistry through its multiple binding sites, including the phosphate group, carboxylate moiety, and amino nitrogen atom [1] [2]. The compound demonstrates the ability to form stable coordination networks with various metal ions, establishing its importance in bioinorganic processes [1].

The phosphoserine ligand coordinates with transition metals through tetrahedral and octahedral geometries, depending on the specific metal ion and coordination environment [1] [2]. In zinc(II) and cobalt(II) complexes with the general formula [M(HPser)]n, the metal ions adopt tetrahedral coordination, while in cobalt(II) and manganese(II) complexes such as [Co(HPSer)(H2O)2]n and [Mn(HPSer)(H2O)]n, octahedral geometries predominate [1] [2].

The three-dimensional frameworks formed by these coordination networks consist of inorganic layers constructed from MO4 or MO6 polyhedra linked by phosphate groups [1] [2]. These layers connect through the carboxylate groups of the phosphoserine ligand, creating extended hydrogen bonding networks that stabilize the overall structure and facilitate proton transfer processes [1] [2]. The highest proton conductivity of 2.70 × 10^-5 S cm^-1 was achieved at 80°C and 95% relative humidity for the cobalt(II) complex [1].

Calcium phosphoserine coordination networks represent a particularly significant example in biomineralization processes [3]. The calcium phosphoserine monohydrate coordination network was identified as the predominant crystalline phase in adhesive apatitic bone cement systems [3]. These coordination networks demonstrate pH-dependent formation kinetics, with lower pH conditions accelerating reaction rates and favoring products with reduced Ca/P ratios [3].

Temperature-dependent magnetic susceptibility measurements reveal predominantly antiferromagnetic interactions between paramagnetic metal(II) ions in these coordination frameworks [1] [2]. The magnetic properties arise from the specific coordination geometries and bridging interactions mediated by the phosphoserine ligands [1] [2].

Receptor Binding Mechanisms

O-Phosphoserine-P-ethyl ester participates in sophisticated receptor binding mechanisms that mirror those observed with naturally occurring phosphorylated proteins [4] [5]. The compound's structural similarity to phosphatidylserine enables it to engage phosphoserine-binding domains through specific recognition motifs .

The Pin1 WW domain represents a well-characterized example of phosphoserine recognition, where the protein binds to phosphoserine-proline sequences through direct contacts between the phosphoserine side chain and neighboring arginine and serine residues [4] [5]. The crystal structure of Pin1 bound to a doubly phosphorylated peptide reveals that a backbone amide contributes to phosphoserine recognition alongside these side chain interactions [4] [5]. The specificity arises from the limited conservation of the arginine and serine residues responsible for phosphoserine recognition across the WW domain family [4] [5].

Phosphoserine recognition differs fundamentally from phosphothreonine recognition, as demonstrated by FHA domain selectivity studies [7]. The FHA domain efficiently differentiates phosphothreonine-containing peptides from phosphoserine-containing peptides despite the difference being only one methyl group [7]. This selectivity reduces potential interaction sites by specifically binding to phosphothreonine-containing regions [7].

The 14-3-3 protein family mediates protein-protein interactions through phosphoserine-dependent binding mechanisms [8] [9]. These interactions require prior phosphorylation events and involve binding to specific motifs containing phosphorylated serine residues [9]. The phosphoserine-dependent regulation of protein-protein interactions plays key roles in controlling pathway activity [10].

PDZ domain interactions with phosphoserine demonstrate complex kinetic effects, where phosphorylation of serine residues produces dual and opposing effects on binding kinetics [11] [12]. Specifically, phosphorylation increases both association and dissociation rate constants, resulting in overall weakening of binding affinity [11] [12]. These findings highlight the inadequacy of glutamate as a phosphoserine mimic in certain contexts, as the affinity and ionic strength dependence differ markedly between phosphoserine and glutamate peptides [11] [12].

Large-scale phosphomimetic screening approaches have identified numerous phosphoserine-modulated interactions across protein domain families [13]. Proteomic peptide-phage display libraries covering approximately 13,500 phosphoserine/threonine sites demonstrate that phosphorylation can promote, inhibit, or modulate protein-protein interactions [13]. Validation studies confirm phospho-modulation for 78% of tested interactions [13].

Phosphatidylserine Mimetic Properties

O-Phosphoserine-P-ethyl ester functions as an effective phosphatidylserine mimetic through its structural and functional similarities to the membrane phospholipid . The compound's phosphonate group and amino acid backbone enable it to replicate key aspects of phosphatidylserine signaling while providing advantages for research applications .

The asymmetric distribution of phosphatidylserine in biological membranes creates distinct electrostatic environments, with the anionic lipid confined primarily to the cytoplasmic leaflet [14] [15]. O-Phosphoserine-P-ethyl ester mimics this negative charge distribution through its phosphate group, enabling studies of phosphatidylserine-dependent processes without the complexity of membrane systems .

Apoptotic mimicry represents a crucial function where phosphatidylserine externalization signals programmed cell death [16] [15]. Various pathogens exploit this mechanism through viral apoptotic mimicry, incorporating phosphatidylserine into their membranes to evade immune recognition [16]. The structural similarity between O-Phosphoserine-P-ethyl ester and phosphatidylserine head groups suggests potential applications in studying these recognition pathways .

Phosphatidylserine-containing liposomes induce M2 macrophage polarization by mimicking apoptotic cell membranes [17]. This immunomodulatory effect promotes tissue regeneration and repair through the transition from inflammatory M1 to anti-inflammatory M2 macrophage phenotypes [17]. The phosphoserine analog may facilitate similar immunomodulatory research applications .

Membrane protein interactions depend critically on phosphatidylserine asymmetry, which influences protein structure and folding [14]. Studies using asymmetric vesicles demonstrate that phosphatidylserine distribution affects membrane insertion of transmembrane peptides by creating surface charge differences between bilayer leaflets [14]. O-Phosphoserine-P-ethyl ester provides a simplified model system for investigating these phosphatidylserine-dependent membrane protein interactions .

The tetraspanin-enriched macrodomains that facilitate plasma membrane repair require phosphatidylserine and its transfer proteins ORP5 and ORP9 [18]. Phosphatidylserine-enriched rings surrounding membrane damage sites resemble tetraspanin-enriched rings, highlighting the lipid's role in membrane integrity maintenance [18]. These findings suggest potential applications for phosphoserine analogs in membrane repair studies [18].

Molecular Recognition Research

O-Phosphoserine-P-ethyl ester serves as a valuable tool for investigating molecular recognition mechanisms in phosphorylation-dependent signaling pathways [19]. The compound enables systematic studies of how phosphorylation events modulate protein interactions and cellular processes [19].

Protein kinase recognition studies benefit from the availability of site-specifically phosphorylated proteins produced using expanded genetic code technologies [19]. The efficient incorporation of phosphoserine into recombinant proteins allows investigation of phosphorylation effects on enzyme activity and protein function [19]. For example, synthetically phosphorylated Nek7 kinase demonstrates proper activation through phosphoserine incorporation at serine 195 [19].

Metabotropic glutamate receptor interactions represent an important application area, where O-phosphoserine-P-ethyl ester acts as an agonist for group III metabotropic glutamate receptors . These receptors play crucial roles in synaptic plasticity and memory formation, making the compound valuable for neuroscience research .

The development of phosphoserine peptidomimetics enables targeted inhibition of phosphorylation-dependent protein interactions [8]. Synthesis of nonhydrolyzable difluoromethylene-phosphoserine prodrug moieties creates small molecule inhibitors that disrupt 14-3-3 protein interactions [8]. These compounds demonstrate cytotoxicity at low micromolar concentrations and induce apoptosis through caspase activation [8].

Molecular recognition studies using phosphomimetic approaches reveal the limitations of traditional phosphorylation mimics [13] [11]. While glutamate substitution is commonly used to mimic phosphoserine, detailed kinetic studies demonstrate significant differences in binding affinity and ionic strength dependence between genuine phosphoserine and glutamate analogs [11] [12]. These findings emphasize the importance of using authentic phosphorylated compounds for mechanistic studies [11] [12].

Cell-free protein synthesis platforms enable customized production of phosphoproteins containing site-specific phosphoserine or nonhydrolyzable analogs. The optimization of orthogonal translation systems allows efficient incorporation of both O-phosphoserine and 2-amino-4-phosphonobutyric acid as a nonhydrolyzable analog. This approach facilitates research on phosphorylation mechanisms and potential therapeutic interventions.

Computational Modeling of Molecular Interactions

Computational modeling approaches provide detailed insights into the molecular interactions and dynamics of O-Phosphoserine-P-ethyl ester in biological systems. These methodologies complement experimental techniques by revealing atomistic details of phosphorylation mechanisms and their effects on protein structure and function.

Molecular dynamics simulations incorporating phosphorylation reactions demonstrate thermodynamic consistency through Markov state model validation. The combination of molecular dynamics with Monte Carlo phosphorylation steps enables investigation of ATP-driven enzymatic reactions while maintaining detailed balance. Studies of casein kinase 1δ phosphorylating TDP-43 reveal that contact frequency between serine residues and the enzyme active site strongly predicts phosphorylation rates, with Pearson correlation coefficients of 0.84-0.91.

Quantum chemical calculations reveal that phosphorylation on tyrosine, threonine, and serine residues decreases the optical band gap energy, facilitating electronic transitions that promote or disrupt molecular interactions. These calculations provide atomic and electronic descriptions of how phosphorylation induces conformational and dynamic changes in proteins. The disruption of existing hydrogen bonds and formation of new weak interactions during molecular dynamics simulations leads to observable conformational changes.

Density functional theory calculations on phosphoserine systems using Car-Parrinello molecular dynamics successfully reproduce vibrational signatures beyond the harmonic approximation. Room temperature simulations reveal significant anharmonicities in C=O stretching frequencies and demonstrate proton shuttling between deprotonated phosphate and carboxylic acid groups. These studies provide detailed characterization of phosphoserine structure and dynamics under physiological conditions.

Machine learning approaches achieve high accuracy in phosphoserine site prediction, with deep learning methods reaching 81.1% accuracy using recurrent neural network architectures. Convolutional neural network-based models achieve 78.3% accuracy, outperforming traditional feature engineering approaches. These computational tools facilitate identification of phosphorylation sites and prediction of their functional consequences.

Force field validation studies compare different molecular simulation parameters for phosphorylated intrinsically disordered proteins. Assessments of Amber ff99SB-ILDN with TIP4P-D water models versus CHARMM36m with modified TIP3P water demonstrate varying performance in reproducing experimental observables. The implementation of phosphoserine and phosphothreonine parameters into continuum solvent models enables all-atom Monte Carlo simulations of phosphorylated systems.

XLogP3

Other CAS

Wikipedia

Explore Compound Types